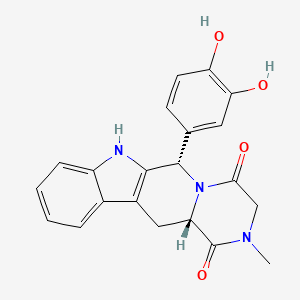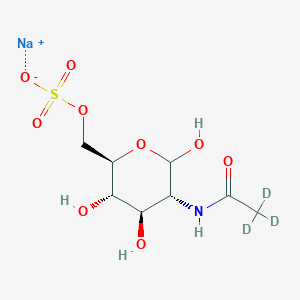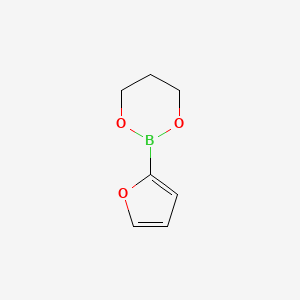
2-(Furan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxaborinane moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the dioxaborinane ring includes boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of furan derivatives with boron-containing reagents. One common method is the reaction of furan-2-carbaldehyde with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the boron atom can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-1,3,2-dioxaborinane.
Furan-2,3-dione: An oxidation product of furan derivatives.
Tetrahydrofuran: A reduced form of furan.
Uniqueness: this compound is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical reactivity and potential for forming stable complexes with various substrates. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H9BO3 |
|---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H9BO3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4H,2,5-6H2 |
InChI Key |
OJANTTBMXMAPNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
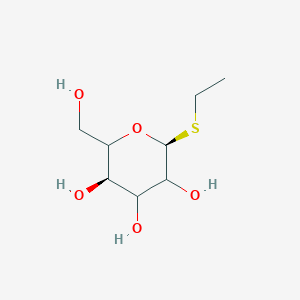
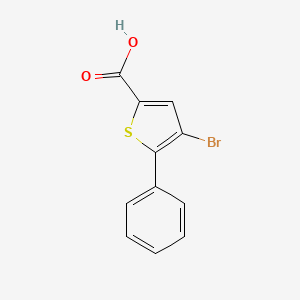
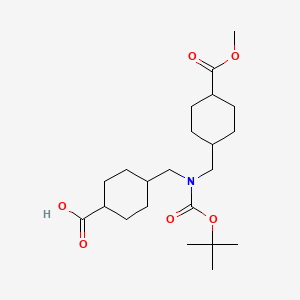
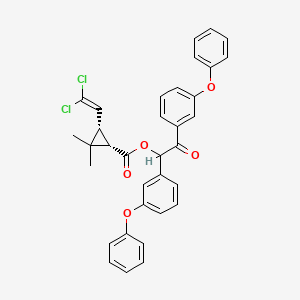
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
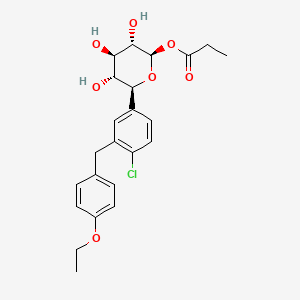
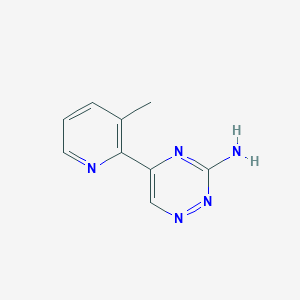
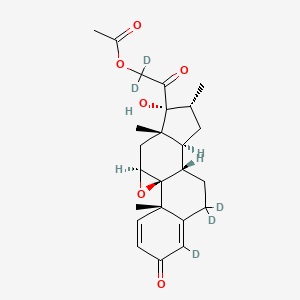
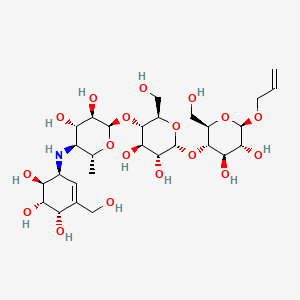
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
